(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one
Overview
Description
(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one is a chemical compound with potential applications in medicinal chemistry due to its structural features. This compound, like its related chromanones, has been studied for various biological activities and synthetic pathways. The synthesis and characterization of such compounds contribute significantly to the understanding of their chemical and physical properties, which can be crucial for their application in drug design and development.
Synthesis Analysis
The synthesis of chromanones typically involves strategies that ensure the introduction of functional groups at specific positions on the chromanone skeleton. For example, the synthesis of related 2,3-dimethoxy-3-hydroxy-2-(1-phenyl-3-aryl-4-pyrazolyl)chromanones involves the oxidation of chromones with iodobenzene diacetate in methanol, demonstrating a method to introduce hydroxy and methoxy groups onto the chromanone core (Prakash et al., 2009). Similarly, the preparation of novel 4-substituted isochroman-3-ones extends the synthetic methodologies for chromanone derivatives, showcasing the versatility in achieving desired substitutions (Khanapure & Biehl, 1990).
Molecular Structure Analysis
The molecular structure of chromanones, including (S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one, is characterized by X-ray crystallography and NMR spectroscopy. These techniques provide detailed information about the arrangement of atoms within the molecule and the configuration of its functional groups. For instance, the crystal structure of a related compound, (2S/2R,3S/3R)-3-hydroxy-2-phenylchroman-4-one, reveals details about the conformation and the dihedral angles between rings, which are critical for understanding the compound's reactivity and interactions (Belguedj et al., 2015).
Chemical Reactions and Properties
Chromanones undergo various chemical reactions that modify their structure and properties. These reactions include halolactonization, hydroxylation, and others that introduce or transform functional groups, thereby altering the compound's chemical behavior and biological activity. The efficient sequential halolactonization-hydroxylation reaction of allenoic acids to synthesize 4-halo-5-hydroxyfuran-2(5H)-ones demonstrates the types of transformations applicable to chromanone derivatives (Ma et al., 2004).
Scientific Research Applications
Antibacterial Activity
(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one and its derivatives have demonstrated significant antibacterial properties. In a study by Prakash, Kumar, and Sehrawat (2009), several compounds synthesized from this chemical structure were tested against gram-positive and gram-negative bacteria. Notably, three of these compounds showed antibacterial activity comparable to commercial antibiotics like Linezolid and Cefaclor (Prakash, Kumar, & Sehrawat, 2009).
Structural Studies
In a crystallographic study by Jing et al. (2013), the molecular structure of a similar compound, 5,6-dihydroxy-7,8-dimethoxy-2-phenylchromen-4-one, was analyzed. This research contributes to the understanding of the structural characteristics of this class of compounds, which is essential for their potential therapeutic applications (Jing et al., 2013).
Synthesis of Natural Compounds
Güneş and Gören (2007) reported on the total synthesis of 4′-demethylmacrophyllol, a naturally occurring compound related to (S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one. This synthesis is significant for exploring the potential pharmaceutical applications of these compounds (Güneş & Gören, 2007).
Crystallography and Polymorphism
Brito et al. (2015) investigated a non-centrosymmetric polymorph of a compound similar to (S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one, which was isolated from Nolana ramossisima. Their study provides valuable insights into the polymorphism of these compounds, which is crucial for their development in various applications (Brito et al., 2015).
Pharmaceutical Applications
The synthesis and pharmacological evaluation of related compounds have been a subject of interest due to their potential as inhibitors of inflammatory mediators. For instance, Ballesteros et al. (1995) synthesized derivatives that showed inhibitory effects on enzymic lipid peroxidation and leukotriene B4 release, indicating their potential in treating inflammatory conditions (Ballesteros et al., 1995).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, handling precautions, etc.
Future Directions
This could involve potential applications of the compound, areas where further research is needed, possible modifications to improve its properties, etc.
For a specific compound like “(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one”, you would need to search scientific literature or databases for information in each of these categories. If the compound is new or not widely studied, some information may not be available. In such cases, experiments or computational modeling might be needed to fill in the gaps. Please note that this is a high-level overview and each of these categories is a vast field of study in itself.
properties
IUPAC Name |
(2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-7,9,13,19H,8H2,1-2H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGMCCIECGDASG-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313044 | |
Record name | 7-O-Methyldihydrowogonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Hydroxy-7,8-dimethoxy-2-phenylchroman-4-one | |
CAS RN |
113981-49-0 | |
Record name | 7-O-Methyldihydrowogonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113981-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-O-Methyldihydrowogonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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